![molecular formula C8H6BrClN2O2S B2998341 2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride CAS No. 2253640-26-3](/img/structure/B2998341.png)
2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride
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Description
“2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2253640-26-3 . It has a molecular weight of 309.57 . The IUPAC name for this compound is 2-amino-4-bromobenzo[d]thiazole-7-carboxylic acid hydrochloride .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The InChI code for “2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride” is 1S/C8H5BrN2O2S.ClH/c9-4-2-1-3 (7 (12)13)6-5 (4)11-8 (10)14-6;/h1-2H, (H2,10,11) (H,12,13);1H .Chemical Reactions Analysis
Benzothiazoles, including “2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride”, can be synthesized from 2-aminothiophenol and aldehydes in a reaction promoted by iodine in DMF . Another method involves a simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid .Scientific Research Applications
Antimicrobial Applications
- Antibacterial and Antifungal Activities : A variety of benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown variable and modest activity against both gram-positive and gram-negative bacteria, as well as fungal species, suggesting their potential as antimicrobial agents (Deohate, Radhakisan, & Toshniwal, 2013); (Patel, Agravat, & Shaikh, 2011).
Cancer Research
- Antitumor Agents : The development of benzothiazole derivatives as antitumor agents has been described, with some compounds exhibiting potent and selective activity against various human cancer cell lines, including breast, ovarian, lung, renal, and colon carcinoma. This highlights the potential of benzothiazole derivatives in cancer therapy (Bradshaw, Stevens, & Westwell, 2001).
Biochemical Sensors
- pH Probes : A benzothiazole-based compound has been synthesized for use as a highly water-soluble fluorescent and colorimetric pH probe. This probe demonstrates potential applications in real-time pH sensing for intracellular pH imaging, showcasing the versatility of benzothiazole derivatives in biochemical sensor development (Diana, Caruso, Tuzi, & Panunzi, 2020).
properties
IUPAC Name |
2-amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2S.ClH/c9-4-2-1-3(7(12)13)6-5(4)11-8(10)14-6;/h1-2H,(H2,10,11)(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJACLYPOUQMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)SC(=N2)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromo-1,3-benzothiazole-7-carboxylic acid;hydrochloride |
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